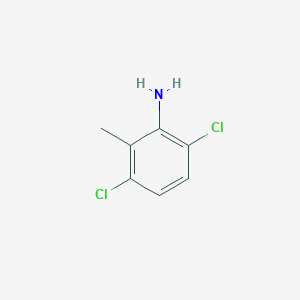

3,6-二氯-2-甲基苯胺

描述

3,6-Dichloro-2-methylaniline is a chemical compound that is a derivative of aniline, where two chlorine atoms and one methyl group are substituted onto the benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of commercial products.

Synthesis Analysis

The synthesis of dihalogenated anilines, including 3,6-dichloro-2-methylaniline, has been explored through various methods. One approach involves the use of dihaloanilines in protic and aprotic media with different oxidizing agents to produce polymers with semiconducting properties . Another study developed two new processes for the synthesis of 2,6-dichloro-3-methylaniline, which is structurally similar to 3,6-dichloro-2-methylaniline, achieving higher yields than previously reported methods . These processes are significant as they improve the efficiency and yield of the synthesis, which is beneficial for commercial production.

Molecular Structure Analysis

The molecular structure of compounds related to 3,6-dichloro-2-methylaniline has been investigated using various spectroscopic techniques. For instance, the molecular structure and vibrational spectra of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone, a compound with some structural similarities, were studied using FT-IR, FT-Raman, and quantum chemical calculations, providing insights into the stability and chemical activity of the molecule . Additionally, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline was determined, revealing intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These studies contribute to a deeper understanding of the structural properties of dihalogenated anilines.

Chemical Reactions Analysis

The chemical reactivity of dihalogenated anilines, including those similar to 3,6-dichloro-2-methylaniline, has been explored in various contexts. For example, the synthesis of 2,6-diiodo-4-methylaniline involved optimizing reaction conditions to achieve a high yield, demonstrating the potential for efficient production of iodinated aniline derivatives . Furthermore, the conversion of nitrophenol and nitroaniline derivatives into quinolines and subsequent chemical transformations illustrate the versatility of aniline derivatives in complex organic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihalogenated anilines are influenced by their molecular structure. The electrical properties of polymers derived from dihalogenated anilines, such as poly(2,5-dichloroaniline), have been characterized, showing that these materials can exhibit semiconducting properties and solubility in organic solvents . The thermodynamic functions of related compounds have also been computed, providing valuable information about their stability and reactivity . These properties are crucial for the application of these compounds in various industrial and research settings.

科学研究应用

合成与化学

3,6-二氯-2-甲基苯胺一直是化学领域的研究热点,尤其是在合成各种化合物方面。例如,McKendry 和 Stanga (1994) 开发了合成 2,6-二氯-3-甲基苯胺-Ph-UL-14C 的新工艺,该化合物是陶氏益农实验性产品合成中的关键中间体。这些工艺的产率远高于先前报道的方法,证明了该化合物在化学合成中的重要性 (L. H. Mckendry & M. A. Stanga, 1994)。

光谱学和分子结构

3,6-二氯-2-甲基苯胺的科学应用的另一个方面在于其在光谱学研究中的应用。Karabacak、Karagöz 和 Kurt (2008) 使用 FT-IR 和 FT-拉曼等技术对 2-氯-5-甲基苯胺的振动光谱进行了详细的实验和理论研究,发现观测到的频率与计算出的频率之间有很好的一致性。此类研究对于理解此类化合物的分子结构和行为至关重要 (M. Karabacak, D. Karagöz & M. Kurt, 2008)。

环境影响研究

3,6-二氯-2-甲基苯胺等化合物在环境中的存在及其影响也一直是研究的重点。Wegman 和 Korte (1981) 报告了对荷兰河流中的苯胺、氯苯胺、二氯苯胺以及 2-甲基苯胺和 4-甲基苯胺的监测情况。他们的研究强调了这些化合物在天然水体中的出现,强调了环境影响以及监测此类物质的必要性 (R. Wegman & G. D. Korte, 1981)。

生化研究

Hill、Shih 和 Struck (1979) 探索了 4-氯-2-甲基苯胺的生化方面,特别关注其作用机制和激活。他们发现该化合物广泛地与大鼠肝脏中的蛋白质、DNA 和 RNA 结合,提供了对此类化合物的生物相互作用和潜在毒理学影响的见解 (D. L. Hill, T. Shih & R. Struck, 1979)。

除草剂降解

Caracciolo 等人研究了除草剂及其代谢产物的降解,包括 2-乙基-6-甲基苯胺等化合物。(2005)。他们在实验室实验中评估了各种除草剂的降解和淋失潜力,这对于理解这些化学物质的环境归宿至关重要 (A. Barra Caracciolo et al., 2005)。

安全和危害

This compound is labeled with the GHS07 pictogram and the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

Anilines, in general, are known to interact with various enzymes and receptors in the body, potentially altering their function .

Mode of Action

Anilines typically undergo metabolic activation in the liver to form reactive intermediates, which can bind to cellular macromolecules and cause toxicity .

Biochemical Pathways

Anilines are known to be involved in various biochemical processes, including oxidative stress, lipid peroxidation, and dna damage .

Pharmacokinetics

Anilines are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Anilines can cause a variety of effects at the molecular and cellular level, including oxidative stress, lipid peroxidation, dna damage, and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,6-Dichloro-2-methylaniline. For instance, factors such as temperature, pH, and presence of other chemicals can affect its stability and activity . Furthermore, individual factors such as age, sex, health status, and genetic makeup can influence its pharmacokinetics and pharmacodynamics .

属性

IUPAC Name |

3,6-dichloro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQGLDMWELFZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732772 | |

| Record name | 3,6-Dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-2-methylaniline | |

CAS RN |

62077-26-3 | |

| Record name | 3,6-Dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

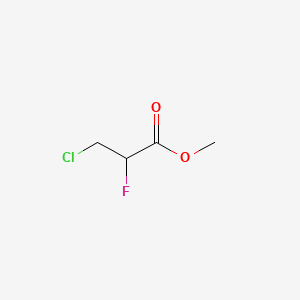

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

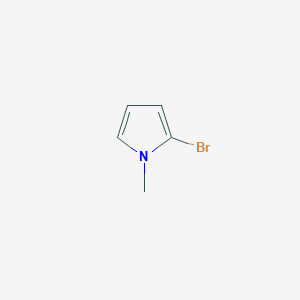

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate](/img/structure/B3031603.png)

![3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3031607.png)

![Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt](/img/structure/B3031609.png)

![4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc](/img/structure/B3031613.png)